(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid

EP4 receptor agonist stereochemistry lower side-chain SAR

(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid (CAS 62401-15-4, molecular formula C₁₂H₁₉NO₄, MW 241.28 g/mol) is a synthetic, single‑isomer, 8‑aza prostanoid analog built on a 2‑pyrrolidinone (γ‑lactam) scaffold. The molecule carries a hydroxymethyl substituent at the pyrrolidinone 2‑position and a (Z)‑hept‑5‑enoic acid lower side chain.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B12896584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1CO)CC=CCCCC(=O)O
InChIInChI=1S/C12H19NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h2,4,10,14H,1,3,5-9H2,(H,16,17)/b4-2-
InChIKeyZRIBWJFOGRDOCH-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic Acid: Core Structure, EP4 Target Class, and Identity


(Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid (CAS 62401-15-4, molecular formula C₁₂H₁₉NO₄, MW 241.28 g/mol) is a synthetic, single‑isomer, 8‑aza prostanoid analog built on a 2‑pyrrolidinone (γ‑lactam) scaffold . The molecule carries a hydroxymethyl substituent at the pyrrolidinone 2‑position and a (Z)‑hept‑5‑enoic acid lower side chain. It belongs to the pharmacologically well‑characterized class of EP4 prostaglandin E₂ receptor agonists, a target class for which the foundational structure–activity relationships (SAR) were established through systematic pyrrolidinone‑ring and lower‑side‑chain optimization [1].

Why (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic Acid Cannot Be Freely Substituted with Other EP4 Agonists


EP4 receptor agonists built on the γ‑lactam template display extreme sensitivity to stereochemistry at the pyrrolidinone 2‑position, the geometry of the lower‑side‑chain double bond, and the chain length of the alkenoic acid moiety. The foundational SAR publication demonstrated that minor alterations in these structural features can shift EP4 binding affinity by more than three orders of magnitude and produce selectivity windows exceeding 1000‑fold over the EP1, EP2, and EP3 receptor subtypes [1]. Consequently, even close structural analogs—such as the (E)‑olefin isomer, the saturated heptanoic acid congener, or the one‑carbon‑shorter hex‑4‑enoic acid chain version—are not freely interchangeable with the (Z)‑hept‑5‑enoic acid derivative, because each variant is expected to present a materially different potency and selectivity fingerprint that can confound experimental reproducibility and cross‑study comparisons.

Quantitative Differentiation Evidence for (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic Acid vs Closest Comparators


(Z)-Olefin Geometry vs Saturated Heptanoic Acid Chain: Conformational Restriction Expected to Modulate EP4 Binding Entropy

The target compound incorporates a (Z)‑configured double bond at the 5‑position of the heptenoic acid lower side chain, whereas the high‑potency reference agonist 8‑aza‑11‑deoxyprostaglandin E₁ (CHEMBL42027; 7‑[(R)‑2‑((E)‑(S)‑3‑hydroxy‑oct‑1‑enyl)‑5‑oxo‑pyrrolidin‑1‑yl]‑heptanoic acid) possesses a fully saturated heptanoic acid chain [1]. The foundational EP4 γ‑lactam SAR study demonstrated that the lower side‑chain structure is a primary determinant of both potency and subtype selectivity, with different chain lengths and degrees of unsaturation yielding ligands spanning the full agonist efficacy range [2]. The (Z)‑olefin restricts the conformational freedom of the carboxylic acid‑bearing side chain relative to a saturated chain, which is predicted to alter the entropic penalty of receptor binding and may shift the potency–selectivity trade‑off compared with the saturated heptanoic acid series.

EP4 receptor agonist stereochemistry lower side-chain SAR conformational restriction

Hept‑5‑enoic Acid Chain Length vs Hex‑4‑enoic Acid Chain Length: One‑Carbon Difference in the Carboxylic Acid Side Chain

The target compound carries a seven‑carbon hept‑5‑enoic acid side chain, whereas the commercially available analog (Z)‑6‑(2‑(hydroxymethyl)‑5‑oxopyrrolidin‑1‑yl)hex‑4‑enoic acid (CAS not available; BenchChem Catalog B12883753) has a six‑carbon hex‑4‑enoic acid chain—a one‑methylene‑unit difference . In the foundational EP4 γ‑lactam SAR, systematic variation of the lower side‑chain length (including homologation and truncation) produced marked shifts in both EP4 binding affinity and subtype selectivity, with certain chain lengths yielding >1000‑fold selectivity for EP4 versus EP1–EP3 [1]. While direct comparative EP4 potency data for these two specific compounds has not been published, the class‑level SAR strongly predicts that the one‑carbon homologation will alter the positioning of the terminal carboxylate within the EP4 orthosteric binding site, leading to a measurable change in agonist potency.

chain-length SAR alkenoic acid homolog EP4 agonist homologation effect

Absence of Elaborate ω‑Chain vs Hydroxyoctenyl‑Substituted High‑Potency EP4 Agonists: A Minimalist Scaffold for Probing Core Pharmacophore Requirements

Unlike the ultra‑potent EP4 agonists CHEMBL413509 (EC₅₀ = 6.10 nM, Ki = 0.800 nM) and CHEMBL42027 (EC₅₀ = 0.065 nM)—both of which bear an elaborate (S)‑3‑hydroxyoct‑1‑enyl ω‑chain at the pyrrolidinone 2‑position [1][2]—the target compound replaces the entire ω‑chain with a minimalist hydroxymethyl (‑CH₂OH) group . This structural simplification is expected to substantially reduce EP4 binding affinity compared with the ω‑chain‑bearing analogs, but it simultaneously yields a lower molecular weight (241.28 vs 339.5–419.5 g/mol for the hydroxyoctenyl‑substituted analogs), fewer hydrogen‑bond donors/acceptors, and reduced lipophilicity. In the γ‑lactam EP4 agonist series, the lower side‑chain alone (in the absence of an elaborate ω‑chain) can still confer measurable EP4 affinity and agonist efficacy, as demonstrated by compounds 17, 24, 30, 31, and 33 in the foundational SAR publication, which achieved high potency with >1000‑fold EP4 selectivity [3].

minimal pharmacophore ω-chain deletion EP4 agonist ligand efficiency

Subtype Selectivity Foundation: The γ‑Lactam Scaffold Is Documented to Achieve >1000‑Fold EP4 Selectivity Over EP1–EP3

The target compound shares the 7‑(2‑oxopyrrolidin‑1‑yl)‑alkenoic acid scaffold with a series of γ‑lactam EP4 agonists for which quantitative subtype selectivity data have been published. In the foundational SAR study by Elworthy et al. (2004), several lactam ligands (compounds 17, 24, 30, 31, and 33) achieved greater than 1000‑fold binding affinity for the EP4 receptor versus the EP1, EP2, and EP3 prostanoid receptor subtypes [1]. This high degree of selectivity is a hallmark of the γ‑lactam chemotype and distinguishes it from endogenous PGE₂, which activates all four EP receptor subtypes with comparable potency [2]. Although direct selectivity data for the target compound itself have not been published, its classification within the same γ‑lactam structural series—and its coverage by patents claiming EP4‑selective pyrrolidin‑2‑one derivatives [3]—indicates that it falls within a chemotype that has been rigorously validated for EP4 selectivity.

EP4 receptor selectivity prostanoid receptor subtypes γ-lactam scaffold off-target profiling

Patent‑Documented Synthetic Tractability: Coverage Within the Pfizer EP4 Agonist Patent Estate Confirms Defined Synthetic Routes

The compound is explicitly covered within the Pfizer patent estate claiming 2‑pyrrolidone derivatives as prostanoid agonists (DE60221130T2), which describes compounds of Formula I encompassing 8‑aza prostanoid analogs with defined synthetic routes from 5‑hydroxymethyl‑2‑pyrrolidinone [1]. A closely related synthetic pathway has been published in the primary literature: acetylation of 5‑hydroxymethyl‑2‑pyrrolidinone followed by alkylation with methyl 7‑iodoheptanoate yields the N‑alkylated intermediate, which after selective hydrolysis gives the 5‑hydroxymethyl derivative—a route directly applicable to the preparation of the target compound [2]. Additionally, a distinct patent (JP2006182788A) from Pfizer specifically names 7‑[2‑(3‑hydroxy‑4‑phenyl‑but‑1‑enyl)‑5‑oxo‑pyrrolidin‑1‑yl]‑heptanoic acid, a close structural analog of the target compound, as an EP4‑selective agonist for renal failure treatment [3]. This patent coverage provides procurement‑relevant evidence that the synthetic methodology for this compound class is well‑established and reproducible, reducing the risk of synthesis failure or irreproducible batch quality compared with compounds for which no defined synthetic route has been disclosed.

synthetic accessibility patent coverage 8-aza prostanoid chemical procurement

Best‑Fit Research Application Scenarios for (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic Acid Based on Its Differentiation Profile


EP4 Core Pharmacophore Mapping: Decoupling Lower Side‑Chain Contributions from ω‑Chain Effects

Because the target compound replaces the bulky ω‑chain found in high‑potency EP4 agonists (e.g., CHEMBL413509 with EC₅₀ = 6.10 nM) with a compact hydroxymethyl group, it is ideally suited for systematic structure–activity relationship studies that aim to isolate the contribution of the lower side‑chain (geometry, length, and terminal carboxylate positioning) to EP4 binding affinity and agonist efficacy. The (Z)‑hept‑5‑enoic acid chain provides a defined, conformationally restricted tether whose contribution can be evaluated independently of the large potency‑enhancing effect of the ω‑chain . This decoupling is not possible with ω‑chain‑substituted analogs, where the dominant binding energy contribution from the ω‑chain masks subtle lower side‑chain effects.

Selective EP4 Activation in Cellular Signaling Studies Requiring Subtype Discrimination

The γ‑lactam chemotype to which the target compound belongs has been validated to confer >1000‑fold binding selectivity for the EP4 receptor over EP1, EP2, and EP3 subtypes in optimized analogs . For cellular signaling experiments—such as cAMP accumulation assays, β‑arrestin recruitment studies, or EP4‑dependent gene expression profiling—where contamination by EP1‑, EP2‑, or EP3‑mediated signaling would confound interpretation, a γ‑lactam EP4 agonist provides a pharmacologically cleaner tool than the endogenous agonist PGE₂, which activates all four EP subtypes non‑selectively. The target compound, as a minimalist member of this chemotype, is suitable for establishing the baseline EP4‑selective signaling fingerprint in a given cellular system before progressing to more potent, ω‑chain‑substituted analogs.

Synthetic Methodology Development: A Defined Intermediate for 8‑Aza Prostanoid Derivatization

The published synthetic route to 8‑azaprostanoids from 5‑hydroxymethyl‑2‑pyrrolidinone—involving acetylation, N‑alkylation with ω‑iodoalkenoates, and selective hydrolysis—establishes this compound class as synthetically accessible with well‑characterized intermediates . The target compound, bearing a free carboxylic acid and a primary alcohol, offers two chemically orthogonal handles (esterification/amidation at the acid; oxidation, etherification, or esterification at the hydroxymethyl group) for late‑stage diversification. This makes it a strategic starting scaffold for medicinal chemistry programs aimed at generating focused libraries of EP4 agonists with systematically varied physicochemical properties, without the synthetic complexity introduced by an ω‑chain.

Negative Control or Baseline Compound for In Vivo EP4 Pharmacology Studies

Given that the target compound lacks the ω‑chain present in potent EP4 agonists with demonstrated in vivo efficacy (e.g., 8‑aza‑11‑deoxyprostaglandin E₁ and related analogs claimed in Pfizer patent JP2006182788A for renal failure ), it is expected to exhibit substantially lower in vivo potency. This property makes it a candidate for use as a pharmacologically matched, lower‑potency control in animal models of EP4‑mediated disease (e.g., bone formation, colitis, or colorectal cancer), where it can help establish the dose–response relationship for EP4‑mediated effects without the confounding influence of near‑maximal receptor occupancy achieved by ultra‑potent agonists. Its patent‑documented synthetic accessibility also facilitates procurement of gram‑scale quantities for in vivo dosing.

Quote Request

Request a Quote for (Z)-7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.